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Compound of Interest

Compound Name: 1-Hexen-5-yne

Cat. No.: B080130 Get Quote

A Spectroscopic Showdown: 1-Hexen-5-yne and
Its Isomers
A comprehensive guide to the spectroscopic signatures of 1-hexen-5-yne and its isomers,

providing researchers, scientists, and drug development professionals with essential data for

identification and characterization.

In the intricate world of organic chemistry, distinguishing between isomers—molecules with the

same chemical formula but different structural arrangements—is a critical task. This guide

provides a detailed spectroscopic comparison of 1-hexen-5-yne and a selection of its isomers,

focusing on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS). The data presented here, sourced from various chemical databases, offers

a valuable resource for the unambiguous identification of these compounds in complex

mixtures and for understanding their unique structural features.

Isomeric Landscape
The isomers included in this comparison share the molecular formula C₆H₈ or C₆H₆,

highlighting the diversity of structures that can be formed from a handful of carbon and

hydrogen atoms. The arrangement of double and triple bonds, as well as the overall carbon

skeleton, gives rise to distinct spectroscopic fingerprints.

Caption: Structural relationship of 1-Hexen-5-yne and its selected isomers.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-hexen-5-yne and its isomers.

These values are essential for distinguishing between these closely related compounds.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Compo
und

H1 H2 H3 H4 H5 H6
Other
Protons

1-Hexen-

5-yne
5.8 (m) 5.0 (m) 2.3 (m) 2.2 (m) -

1.9 (t,

J=2.7)

1,5-

Hexadiyn

e

1.95 (t,

J=2.7)
-

2.45 (t,

J=2.7)

2.45 (t,

J=2.7)
-

1.95 (t,

J=2.7)

(E)-1,3,5-

Hexatrien

e

5.1-5.4

(m)

6.2-6.4

(m)

6.0-6.2

(m)

6.0-6.2

(m)

6.2-6.4

(m)

5.1-5.4

(m)

Note: Data for 1-Hexen-5-yne is predicted. m = multiplet, t = triplet.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compoun
d

C1 C2 C3 C4 C5 C6

1-Hexen-5-

yne
137.1 115.2 32.5 17.8 83.5 69.0

1,5-

Hexadiyne
69.1 - 18.2 18.2 - 69.1

(E)-1,3,5-

Hexatriene
117.5 137.2 132.7 132.7 137.2 117.5
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Note: Data for 1-Hexen-5-yne is predicted.

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(C≡C-H) ν(C-H, sp²) ν(C≡C) ν(C=C)

1-Hexen-5-yne ~3300 ~3080 ~2120 ~1640

1,5-Hexadiyne 3290 - 2120 -

Hexa-1,2,5-triene - ~3080 -
~1950 (allene),

~1640

(E)-1,3,5-

Hexatriene
- ~3010 - ~1625, ~1575

Note: Data for 1-Hexen-5-yne is based on characteristic functional group absorptions.

Mass Spectrometry (MS) Data
Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments

Compound Molecular Ion (M⁺) Key Fragments

1-Hexen-5-yne[1][2][3][4][5] 80 79, 65, 53, 41, 39

1,5-Hexadiyne[6][7][8][9][10] 78 77, 76, 52, 51, 50

Hexa-1,2,5-triene[11] 80 79, 65, 53, 41, 39

(E)-1,3,5-Hexatriene[12][13] 80 79, 78, 65, 54, 39

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A typical workflow for acquiring NMR spectra is outlined below.

Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl3) Data Acquisition (400 MHz spectrometer) Data Processing (FT, phasing, baseline correction) Spectral Analysis (Chemical shift, coupling constants)

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectroscopic analysis.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is often added as an internal standard (0 ppm).

Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of

approximately 10-15 ppm. Data is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Parameters: Proton-decoupled spectra are acquired with a spectral width of 0-220

ppm. A larger number of scans is typically required due to the low natural abundance of the

¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is processed using Fourier

transformation, followed by phase and baseline correction. Chemical shifts are referenced to

the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For volatile liquids like 1-hexen-5-yne and its isomers, a thin film can

be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectrum.
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Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded

and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum displays the percentage of transmittance or

absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then

assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds, a gas chromatography (GC) system is

commonly used to separate the components of a mixture before they are introduced into the

mass spectrometer. This technique is known as GC-MS.

Ionization: Electron ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of ion abundance versus m/z.

Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound,

and the fragmentation pattern offers valuable information about its structure.

This guide provides a foundational dataset for the spectroscopic comparison of 1-hexen-5-yne
and its isomers. Researchers are encouraged to consult the original literature and spectral

databases for more detailed information and to confirm assignments based on their specific

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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